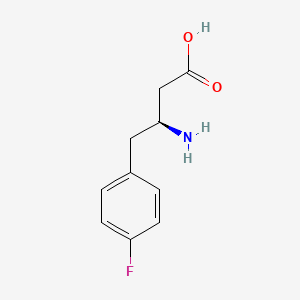
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-4-(4-fluorophenyl)butanoic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric hydrogenation of 4-(4-fluorophenyl)-2-oxo-butanoic acid using a chiral catalyst to obtain the desired enantiomer . Another approach involves the use of chiral auxiliaries or chiral reagents to achieve enantioselective synthesis .
Industrial Production Methods
Industrial production of (S)-3-amino-4-(4-fluorophenyl)butanoic acid may involve large-scale asymmetric hydrogenation processes or the use of biocatalysts for enantioselective synthesis. These methods are optimized for high yield and purity, ensuring the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-4-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(S)-3-amino-4-(4-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neurotransmitter analog and its effects on GABA receptors.
Medicine: Explored for its potential therapeutic applications, including as an anxiolytic or anticonvulsant agent.
Mechanism of Action
The mechanism of action of (S)-3-amino-4-(4-fluorophenyl)butanoic acid involves its interaction with GABA receptors, particularly the GABA B receptor. As a GABA analog, it can bind to these receptors and modulate their activity, leading to various physiological effects. The fluorine atom on the phenyl ring may enhance its binding affinity and selectivity for the GABA B receptor .
Comparison with Similar Compounds
Similar Compounds
Phenibut: A GABA analog with a phenyl ring but without the fluorine atom.
Baclofen: A GABA B receptor agonist with a chlorophenyl group instead of a fluorophenyl group.
Tolibut: A GABA analog with a methylphenyl group.
Uniqueness
(S)-3-amino-4-(4-fluorophenyl)butanoic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance its binding affinity for GABA receptors and potentially improve its therapeutic profile compared to other GABA analogs .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(3S)-3-amino-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
MWAZHPYPJNEKID-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















